Cas no 321970-54-1 (1-(benzenesulfonyl)piperidine-3-carboxylic acid)

1-(Benzenesulfonyl)piperidine-3-carboxylic acid is a versatile intermediate in organic synthesis, particularly valued for its structural features that facilitate further functionalization. The benzenesulfonyl group enhances stability and reactivity, making it useful in the development of pharmaceuticals and agrochemicals. The piperidine ring provides a rigid scaffold, while the carboxylic acid moiety allows for easy derivatization into esters, amides, or other derivatives. This compound is often employed in medicinal chemistry for the design of bioactive molecules, owing to its balanced lipophilicity and potential for hydrogen bonding. Its well-defined synthetic route and high purity make it a reliable building block for research and industrial applications.
1-(benzenesulfonyl)piperidine-3-carboxylic acid structure
321970-54-1 structure
Product Name:1-(benzenesulfonyl)piperidine-3-carboxylic acid
CAS No:321970-54-1
MF:C12H15NO4S
MW:269.31680226326
MDL:MFCD00722037
CID:853845
Update Time:2026-04-29

1-(benzenesulfonyl)piperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(phenylsulfonyl)piperidine-3-carboxylic acid
    • 1-(benzenesulfonyl)piperidine-3-carboxylic acid
    • 1-BENZENESULFONYL-PIPERIDINE-3-CARBOXYLIC ACID
    • MDL: MFCD00722037
    • Inchi: InChI=1S/C12H15NO4S/c14-12(15)10-5-4-8-13(9-10)18(16,17)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,14,15)
    • InChI Key: JKVDTLWEIJKWGT-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)O

Computed Properties

  • Exact Mass: 269.07200
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 83.06000
  • LogP: 2.19060

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Additional information on 1-(benzenesulfonyl)piperidine-3-carboxylic acid

Introduction to 1-(benzenesulfonyl)piperidine-3-carboxylic acid (CAS No: 321970-54-1)

1-(benzenesulfonyl)piperidine-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No) 321970-54-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonylated piperidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural motif of 1-(benzenesulfonyl)piperidine-3-carboxylic acid consists of a piperidine ring substituted with a benzenesulfonyl group at the 1-position and a carboxylic acid moiety at the 3-position, making it a versatile scaffold for further chemical modifications and biological investigations.

The synthesis of 1-(benzenesulfonyl)piperidine-3-carboxylic acid typically involves multi-step organic transformations, including sulfonylation reactions and cyclization processes. The benzenesulfonyl group introduces a strong electron-withdrawing effect, which can modulate the reactivity and binding properties of the molecule. Additionally, the piperidine ring provides a rigid bicyclic structure that enhances metabolic stability and bioavailability, making it an attractive scaffold for drug discovery. The carboxylic acid functionality at the 3-position allows for further derivatization, enabling the generation of libraries of analogs with tailored pharmacological profiles.

In recent years, 1-(benzenesulfonyl)piperidine-3-carboxylic acid has been explored as a key intermediate in the development of novel therapeutic agents. Its structural features make it a promising candidate for targeting various biological pathways, including enzyme inhibition and receptor binding. For instance, derivatives of this compound have shown potential in modulating neurotransmitter systems, which has implications for treating neurological disorders such as depression and anxiety. Furthermore, its ability to interact with protein targets has led to investigations in oncology, where it may serve as a precursor for kinase inhibitors or other anti-cancer agents.

One of the most compelling aspects of 1-(benzenesulfonyl)piperidine-3-carboxylic acid is its role in structure-activity relationship (SAR) studies. By systematically varying substituents on the benzenesulfonyl group or introducing different functional groups at the 3-position, researchers can fine-tune the pharmacological properties of the molecule. This approach has been instrumental in identifying lead compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The flexibility offered by this scaffold allows for rapid optimization cycles, accelerating the drug discovery process.

Recent advancements in computational chemistry have further enhanced the utility of 1-(benzenesulfonyl)piperidine-3-carboxylic acid as a drug development tool. Molecular modeling techniques, such as docking studies and molecular dynamics simulations, have been employed to predict how this compound interacts with biological targets at an atomic level. These computational methods provide valuable insights into binding affinities, enzyme kinetics, and potential side effects, enabling more informed decisions during lead optimization. By integrating experimental data with computational predictions, researchers can design more effective and targeted therapeutic interventions.

The pharmaceutical industry has also recognized the potential of 1-(benzenesulfonyl)piperidine-3-carboxylic acid as a building block for next-generation drugs. Its unique structural features make it suitable for developing small-molecule inhibitors that can modulate complex disease pathways. For example, derivatives of this compound have been investigated for their ability to inhibit protein-protein interactions involved in inflammation and immune responses. Such interactions are often implicated in chronic diseases like rheumatoid arthritis and inflammatory bowel disease, highlighting the therapeutic promise of this class of compounds.

Moreover, 1-(benzenesulfonyl)piperidine-3-carboxylic acid has found applications in academic research as a model compound for studying fundamental chemical reactions and mechanisms. Its reactivity patterns provide insights into transition metal-catalyzed transformations and organometallic chemistry, contributing to advancements in synthetic methodologies. These studies not only expand our understanding of organic chemistry but also foster innovation in drug design by identifying novel synthetic routes and functionalization strategies.

The versatility of 1-(benzenesulfonyl)piperidine-3-carboxylic acid extends beyond pharmaceutical applications; it also holds promise in materials science and agrochemical research. For instance, its ability to form stable complexes with metal ions makes it useful in developing metal-organic frameworks (MOFs) or catalysts with tailored properties. In agrochemistry, derivatives of this compound have been explored as potential herbicides or fungicides due to their interaction with biological targets in plants.

In conclusion,1-(benzenesulfonyl)piperidine-3-carboxylic acid (CAS No: 321970-54-1) is a multifaceted compound with significant potential across multiple domains of science and medicine. Its unique structural features enable diverse applications in drug development, academic research, and materials science. As our understanding of biological pathways continues to evolve,1-(benzenesulfonyl)piperidine-3-carboxylic acid will likely play an increasingly important role in addressing complex challenges in health care and technology.

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